ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride
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Overview
Description
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride typically involves the following steps:
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Formation of the Indazole Core: : The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable diketone or ketoester. For instance, the reaction between 2,3-diketone and hydrazine hydrate under acidic conditions can yield the indazole ring.
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Esterification: : The carboxylic acid group on the indazole ring is then esterified using ethanol in the presence of an acid catalyst such as sulfuric acid to form the ethyl ester.
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Hydrochloride Formation: : Finally, the hydrochloride salt is formed by treating the ethyl ester with hydrochloric acid, which enhances the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. These methods ensure high yield and purity through optimized reaction conditions, such as controlled temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups or the nitrogen atoms within the indazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is employed in studies investigating the biological activity of indazole derivatives, particularly their interactions with enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.
Industrial Applications: The compound’s derivatives are explored for use in materials science, such as in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This binding can lead to the inhibition or activation of enzymatic pathways, affecting various cellular processes.
Comparison with Similar Compounds
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride can be compared with other indazole derivatives, such as:
5,6,7,8-Tetrahydro-1H-indazole-3-carboxylate: Lacks the ethyl ester group, which may affect its solubility and biological activity.
1-Methyl-1H-indazole-3-carboxylate: Contains a methyl group instead of the ethyl ester, leading to different pharmacokinetic properties.
Indazole-3-carboxylic acid: The parent compound without any esterification, which may have different reactivity and biological interactions.
The unique structural features of this compound, such as the presence of the ethyl ester and the specific substitution pattern on the indazole ring, contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2680543-40-0 |
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Molecular Formula |
C12H19ClN2O2 |
Molecular Weight |
258.7 |
Purity |
95 |
Origin of Product |
United States |
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